molecular formula C12H20ClN3O4S B2770576 N-(1-Aminohexan-2-yl)-4-nitrobenzene-1-sulfonamide CAS No. 1788990-68-0

N-(1-Aminohexan-2-yl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B2770576
CAS No.: 1788990-68-0
M. Wt: 337.82
InChI Key: HRYMRELPHDQQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Aminohexan-2-yl)-4-nitrobenzene-1-sulfonamide: is a chemical compound with a unique molecular structure that combines an aminohexane chain with a nitrobenzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Aminohexan-2-yl)-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-aminohexane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Aminohexan-2-yl)-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The aminohexane chain can undergo oxidation to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride in methanol

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

Major Products

    Reduction: N-(1-Aminohexan-2-yl)-4-aminobenzene-1-sulfonamide

    Substitution: Various substituted sulfonamides depending on the nucleophile used

    Oxidation: Corresponding ketones or carboxylic acids from the aminohexane chain

Scientific Research Applications

N-(1-Aminohexan-2-yl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Aminohexan-2-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzene sulfonamide group can bind to active sites of enzymes, inhibiting their activity. The aminohexane chain may facilitate the compound’s interaction with hydrophobic regions of proteins or cell membranes, enhancing its biological activity.

Comparison with Similar Compounds

N-(1-Aminohexan-2-yl)-4-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:

    N-(1-Aminohexan-2-yl)-2-nitrobenzene-1-sulfonamide: Similar structure but with the nitro group in a different position, which may affect its reactivity and biological activity.

    N-(1-Aminohexan-2-yl)-4-aminobenzene-1-sulfonamide: The reduced form of the nitro compound, which may have different biological properties.

    N-(1-Aminohexan-2-yl)-4-methylbenzene-1-sulfonamide: A methyl group instead of a nitro group, leading to different chemical and biological behaviors.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(1-aminohexan-2-yl)-4-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-2-3-4-10(9-13)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h5-8,10,14H,2-4,9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBGDIYFTFHZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.